

Propargyl-PEG2-beta-D-glucose: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Propargyl-PEG2-beta-D-glucose*

Cat. No.: *B11827190*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-beta-D-glucose is a bifunctional molecule that serves as a crucial building block in the fields of bioconjugation and drug development. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role as a PEG-based linker in Proteolysis Targeting Chimeras (PROTACs) and glycoconjugate vaccines.

Chemical Structure and Properties

Propargyl-PEG2-beta-D-glucose consists of a beta-D-glucose moiety linked to a propargyl group through a short polyethylene glycol (PEG) chain. The propargyl group contains a terminal alkyne, which is a highly reactive functional group readily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The glucose unit enhances aqueous solubility and can play a role in molecular recognition, while the PEG spacer provides flexibility and reduces potential steric hindrance.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₁₃ H ₂₂ O ₈	[1][2]
Molecular Weight	306.31 g/mol	[1][2]
CAS Number	2353409-73-9	[1][2]
Appearance	White to off-white solid	[1]
Purity	Typically >95%	[2]
Solubility	Soluble in DMSO (up to 100 mg/mL with sonication)	[1]
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.	[1]

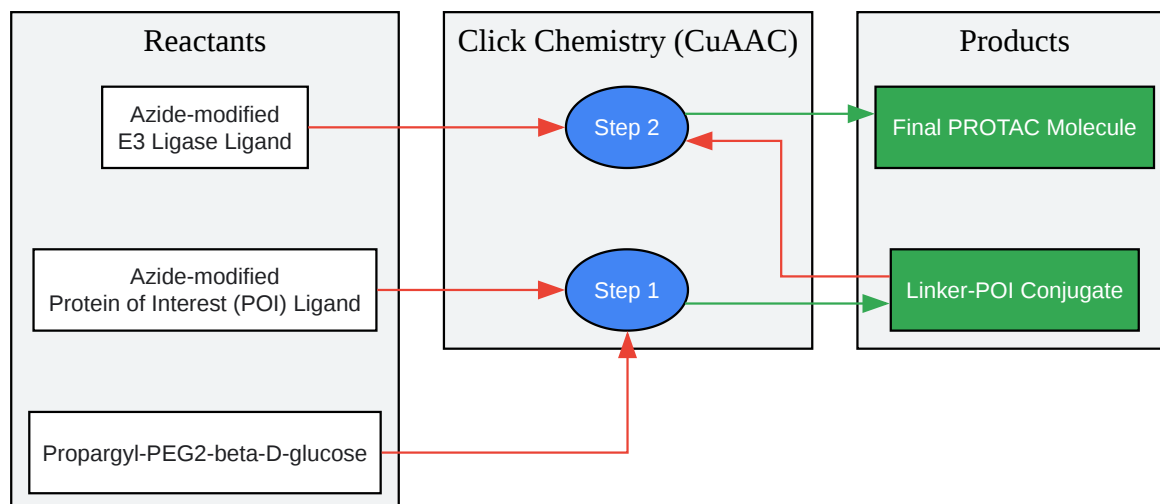
Note: Specific analytical data such as detailed ¹H and ¹³C NMR peak assignments, mass spectrometry fragmentation patterns, and HPLC retention times for **Propargyl-PEG2-beta-D-glucose** are not readily available in publicly accessible literature. Researchers should rely on the Certificate of Analysis provided by the supplier for batch-specific data.

Applications in Research and Drug Development

The primary utility of **Propargyl-PEG2-beta-D-glucose** lies in its ability to conjugate with other molecules bearing an azide group through click chemistry. This has led to its application in two major areas:

PROTAC Linker

Propargyl-PEG2-beta-D-glucose is employed as a versatile linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The propargyl group of the linker can be reacted with an azide-modified E3 ligase ligand or an azide-modified target protein ligand to assemble the final PROTAC construct.



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Caption: PROTAC Synthesis Workflow.

Glycoconjugate Vaccines

In the development of glycoconjugate vaccines, **Propargyl-PEG2-beta-D-glucose** can be used to attach carbohydrate antigens to carrier proteins.[5][6] The glucose moiety can act as a specific antigenic epitope.[5] The propargyl end allows for covalent linkage to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), that has been modified with an azide group.[5] This conjugation enhances the immunogenicity of the carbohydrate, leading to a more robust immune response.[5]

Experimental Protocols

While specific protocols for every application will require optimization, a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using **Propargyl-PEG2-beta-D-glucose** is provided below.

General Click Chemistry Protocol for Bioconjugation

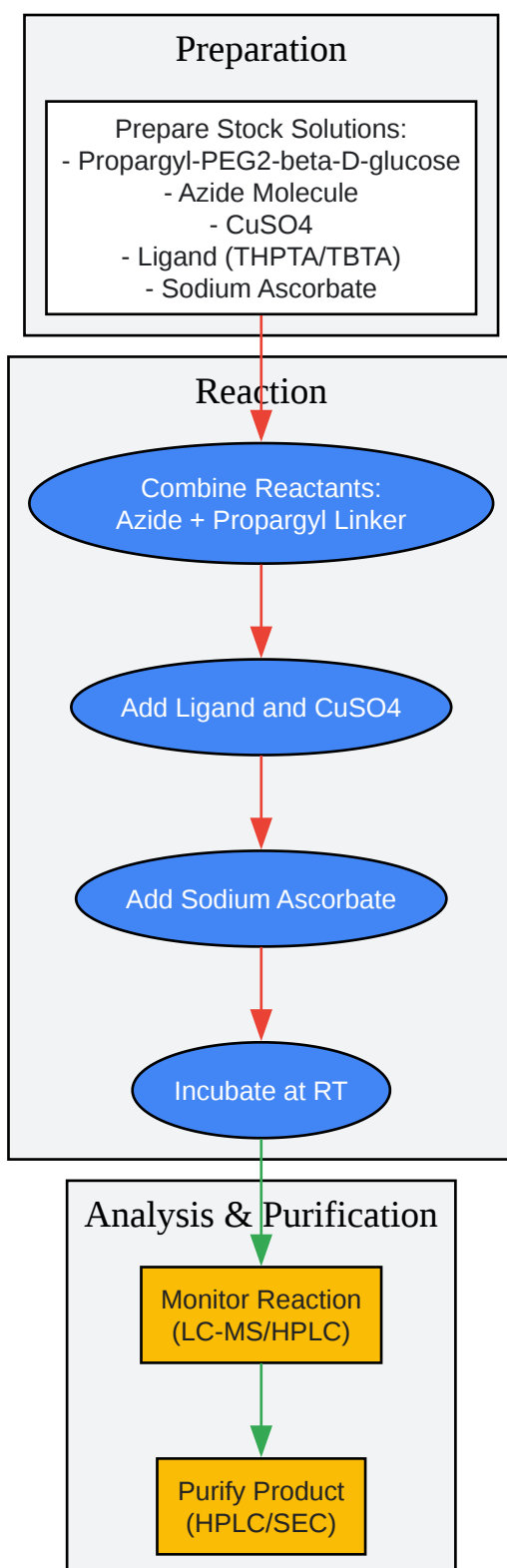
Materials:

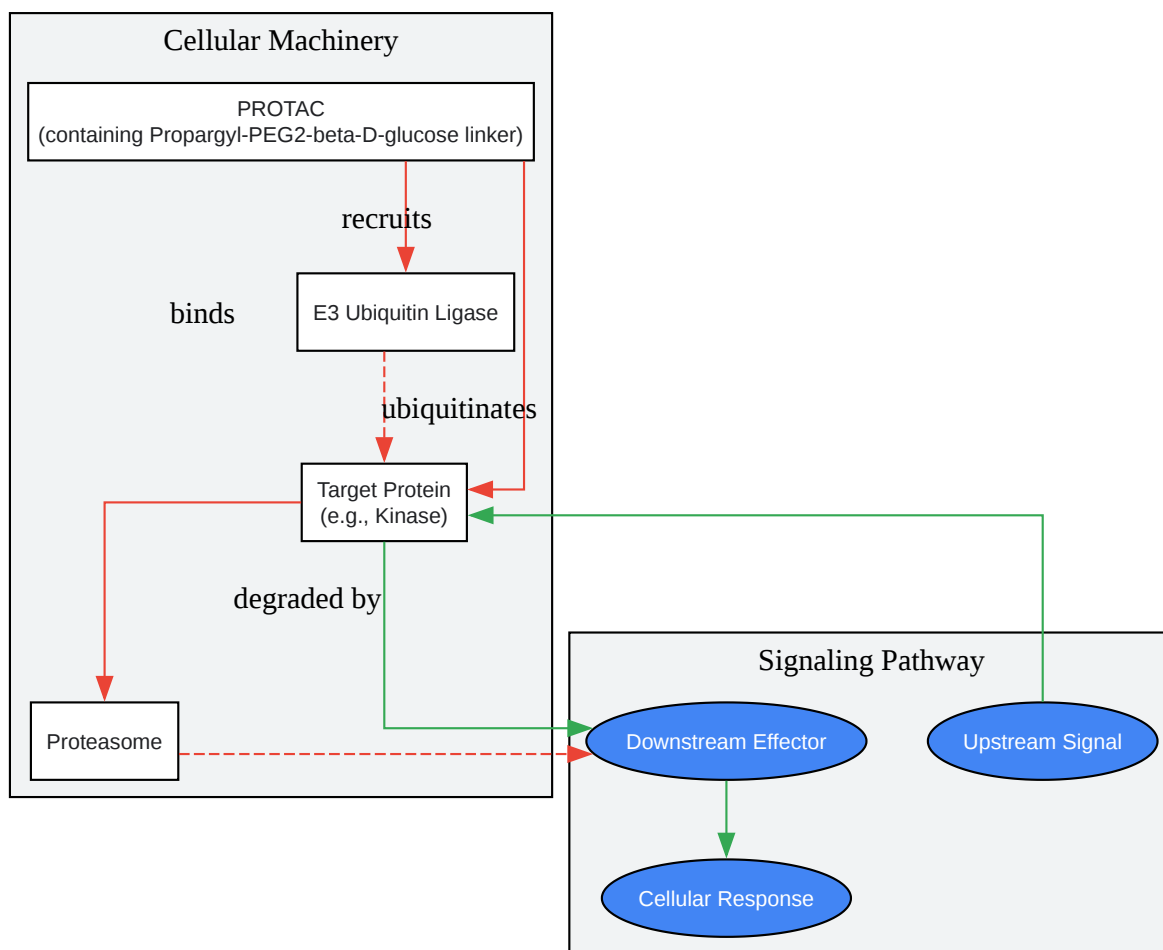
- **Propargyl-PEG2-beta-D-glucose**
- Azide-containing molecule (e.g., protein, peptide, small molecule)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand
- Solvent (e.g., DMSO, water, or a mixture)
- Phosphate-buffered saline (PBS) for biological reactions

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Propargyl-PEG2-beta-D-glucose** in DMSO.
 - Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
 - Prepare a 20 mM stock solution of CuSO_4 in water.
 - Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
 - Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-containing molecule and a slight excess (1.1-1.5 equivalents) of **Propargyl-PEG2-beta-D-glucose** in the desired reaction solvent.
 - Add the THPTA or TBTA ligand solution to the reaction mixture.
 - Add the CuSO_4 solution and vortex briefly.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

- Reaction Conditions:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or HPLC.
- Purification:
 - The purification method will depend on the nature of the product. For small molecules, purification can be achieved by preparative HPLC. For proteins or other biomolecules, size exclusion chromatography or dialysis can be used to remove excess reagents.





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